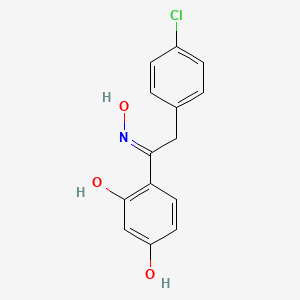

(E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime

Descripción general

Descripción

(E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a C=N-OH functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime typically involves the reaction of (E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The compound can be reduced to the corresponding amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role as an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. It has been noted for its potential as a cyclooxygenase-2 (COX-2) inhibitor, which is significant for developing anti-inflammatory drugs. Research has demonstrated that compounds derived from (E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime exhibit varying degrees of COX-2 inhibitory activity, making them candidates for further pharmacological exploration .

Antioxidant Research

Exploration of Antioxidant Properties

The structural characteristics of this compound allow it to be investigated in studies aimed at developing antioxidants. These antioxidants are essential in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's efficacy as an antioxidant has been evaluated through various assays that measure its ability to scavenge free radicals and protect cellular components from oxidative damage .

Material Science

Enhancement of Material Properties

In material science, this compound can be incorporated into polymer formulations. This incorporation enhances properties such as thermal stability and mechanical strength, making it valuable in producing advanced materials for industrial applications. The compound's ability to modify the physical properties of polymers can lead to the development of materials with improved performance characteristics .

Biochemical Assays

Evaluation of Enzyme Activity

The compound is utilized in biochemical assays to evaluate enzyme activity and inhibition, particularly in research related to cancer and metabolic diseases. Its application in these assays provides insights into disease mechanisms and helps identify potential therapeutic targets. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, highlighting its potential for therapeutic development .

Environmental Studies

Assessment of Pollutant Degradation

In environmental science, this compound is employed in studies assessing the degradation of pollutants. Understanding how this compound interacts with environmental contaminants can aid in developing strategies for environmental remediation. Its role in bioremediation processes is being explored to enhance the degradation rates of harmful substances present in ecosystems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory drug synthesis; COX-2 inhibitor potential |

| Antioxidant Research | Explored for antioxidant properties against oxidative stress |

| Material Science | Enhances thermal stability and mechanical strength in polymer formulations |

| Biochemical Assays | Evaluates enzyme activity related to cancer and metabolic diseases |

| Environmental Studies | Assesses pollutant degradation; aids in environmental remediation strategies |

Mecanismo De Acción

The mechanism of action of (E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

Aristolochic acids: Naturally occurring compounds with similar chemical properties.

Uniqueness

(E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxime group, in particular, allows for versatile chemical transformations and interactions with biological targets.

Actividad Biológica

(E)-2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime, often referred to in the literature as a derivative of deoxybenzoins, has been the subject of various studies due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

The compound features a chlorophenyl group and a dihydroxyphenyl moiety, which significantly contribute to its biological activity. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.

- Molecular Formula : C14H12ClO3

- Molecular Weight : 270.69 g/mol

- CAS Number : 25015-92-3

Pharmacological Applications

-

Anti-inflammatory Activity :

- Studies indicate that the compound exhibits anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

-

Antioxidant Activity :

- The structure allows for effective scavenging of free radicals, which is crucial in reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

- Enzyme Inhibition :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Xanthine Oxidase :

- Blocking URAT1 Activity :

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study focused on its anti-hyperuricemic effects reported significant reductions in serum urate levels in hyperuricemic mice following administration of the compound. This study highlighted its selective action without adverse effects on normal mice, suggesting a favorable safety profile for potential therapeutic use .

- Another investigation into its antioxidant properties revealed that it effectively reduced oxidative stress markers in cellular models exposed to reactive oxygen species (ROS), indicating its potential utility in conditions characterized by oxidative damage.

Applications in Research

The compound is widely used across various fields:

- Pharmaceutical Development : As an intermediate in synthesizing new drugs targeting inflammation and metabolic disorders.

- Material Science : Incorporated into polymer formulations to enhance thermal stability.

- Environmental Studies : Used to assess pollutant degradation processes.

Propiedades

IUPAC Name |

4-[(E)-C-[(4-chlorophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLXUOJUJUPZTB-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N\O)/C2=C(C=C(C=C2)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.